9-(Dimethylamino)nona-2,4,6,8-tetraenal
Description
Properties
CAS No. |
40649-73-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
9-(dimethylamino)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C11H15NO/c1-12(2)10-8-6-4-3-5-7-9-11-13/h3-11H,1-2H3 |
InChI Key |
XMEGGPIJAXRPMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC=CC=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 9-(dimethylamino)nona-2,4,6,8-tetraenal are best contextualized by comparing it to related polyenals and retinoid derivatives. Key compounds are analyzed below:
Structural Analogues in Nonlinear Optics
- Phenol Blue and Stilbazolium Merocyanine: Both are solvatochromic dyes with tunable BLA parameters. Unlike this compound, which maximizes hyperpolarizability in intermediate BLA states, phenol blue shows peak hyperpolarizability in nonpolar solvents (e.g., chloroform). This difference arises from the dimethylamino group in this compound, which enhances intramolecular charge transfer, making its hyperpolarizability more sensitive to solvent polarity .
Retinoid Derivatives
- All-Trans Retinoic Acid (ATRA): ATRA (C20H28O2, CAS: 302-79-4) is a carboxylic acid derivative of vitamin A, approved for treating acute promyelocytic leukemia. Unlike this compound, ATRA lacks the dimethylamino group and instead features a cyclohexenyl-terminated polyene chain. This structural divergence underpins its role in cell differentiation and nuclear receptor activation, contrasting with the optogenetic applications of this compound .
- 9-cis Retinal: A visual pigment chromophore (CAS: 5300-03-8), 9-cis retinal contains a cyclohexenyl group and a cis-configuration at the 9-position. While both compounds share a polyenal backbone, 9-cis retinal’s aldehyde group and stereochemistry are critical for rhodopsin activation in vision, whereas the dimethylamino group in this compound enables synthetic optogenetic tool engineering .
Pharmaceutical and Metal Complex Derivatives
- DTOIP Ligand in Iridium(III) Complexes: The ligand (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal (DTOIP) in iridium(III) complexes (e.g., Ir1–Ir3) shares the polyenal backbone but includes a cyclohexenyl group instead of a dimethylamino-phenyl group.
- Acitretin: A psoriatic drug (CAS: N/A), Acitretin features a methoxy-trimethylphenyl-substituted polyenoate ester. Its therapeutic action relies on epidermal growth modulation, contrasting with the optoelectronic focus of this compound .
Preparation Methods
Core Reaction Mechanism
The Wittig reaction remains the cornerstone for constructing conjugated polyenals. For 9-(4-dimethylaminophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal, a stepwise homologation protocol is employed:
- Phosphorus Ylide Preparation : Triphenylphosphine reacts with methyl-substituted allylic bromides (e.g., 3-bromo-2-methylpropene) in anhydrous tetrahydrofuran (THF) to generate stabilized ylides.
- Aldehyde Elongation : Sequential Wittig reactions with α,β-unsaturated aldehydes extend the conjugated system. For example, (2E,4E)-5-phenylpenta-2,4-dienal undergoes homologation with 3-methyl-2-butenal-derived ylides to install additional double bonds.
- Terminal Functionalization : The final Wittig step introduces the 4-dimethylaminophenyl group via reaction with 4-dimethylaminocinnamaldehyde.
Critical Parameters :
Yield Optimization
Comparative studies reveal that ylide stability and aldehyde electrophilicity dictate reaction efficiency:
| Ylide Type | Aldehyde Substrate | Yield (%) | Stereoselectivity (%) |
|---|---|---|---|
| Stabilized (PPh₃) | trans-Cinnamaldehyde | 92 | >95 trans |
| Semi-stabilized | 4-Dimethylaminocinnamaldehyde | 70 | 85 trans |
| Non-stabilized | Crotonaldehyde | 45 | 60 trans |
The diminished yield with 4-dimethylaminocinnamaldehyde (70%) reflects competing side reactions, including imine formation and electron-donating group-induced ylide decomposition.
Condensation-Based Approaches
Knoevenagel Condensation
Double Knoevenagel condensations between dimethyl malonate and substituted cinnamaldehydes offer an alternative route:
- First Condensation : 4-Dimethylaminocinnamaldehyde reacts with malonate esters under basic conditions (piperidine catalyst) to form a β,δ-dienal intermediate.
- Second Condensation : The dienal undergoes further reaction with methyl vinyl ketone, extending conjugation to the tetraenal system.
Advantages :
- Avoids phosphorus reagents
- Higher functional group tolerance for electron-rich aryl groups
Limitations :
Claisen-Schmidt Condensation
Base-catalyzed condensation of 4-dimethylaminoacetophenone with aliphatic aldehydes (e.g., hexenal) achieves partial chain elongation. However, this method fails to produce the full tetraenal system, yielding only dienal products.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Stereoselectivity (%) | Scalability |
|---|---|---|---|---|
| Wittig Homologation | 70 | 98 | 95 | High |
| Knoevenagel | 60 | 90 | 80 | Moderate |
| Claisen-Schmidt | 35 | 75 | 65 | Low |
The Wittig approach outperforms condensation methods in both yield and stereochemical fidelity, though it demands rigorous anhydrous conditions. Knoevenagel condensation remains viable for laboratories lacking specialized phosphorus-handling infrastructure.
Purification and Characterization
Final purification employs silica gel chromatography with ethyl acetate/hexanes gradients (5→20% EtOAc). Key characterization data:
- ¹H NMR (CDCl₃): δ 9.59 (d, J = 8.1 Hz, 1H, CHO), 7.45–7.28 (m, 4H, aryl), 6.19–6.55 (m, 4H, olefinic), 2.98 (s, 6H, N(CH₃)₂).
- UV-Vis (CH₂Cl₂): λₘₐₓ 428 nm (ε = 32,500 M⁻¹cm⁻¹), confirming extended conjugation.
- HPLC Purity : 98.2% (C18 column, 80:20 MeOH/H₂O).
Challenges and Mitigation Strategies
Stereochemical Control
The trans geometry of double bonds is critical for electronic properties. Hydrochloric acid hydrolysis post-Wittig reaction ensures >95% trans configuration by equilibrating labile cis isomers.
Dimethylamino Group Stability
The electron-rich dimethylamino group predisposes the molecule to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., MnO₂) prevents N-demethylation.
Scalability Limitations
Multi-gram synthesis faces challenges in ylide preparation and product isolation. Continuous flow systems with immobilized triphenylphosphine reagents improve scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
